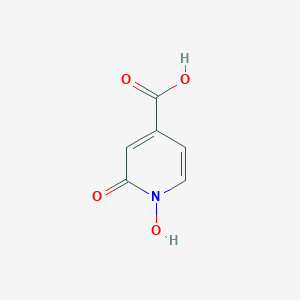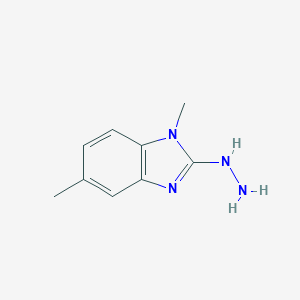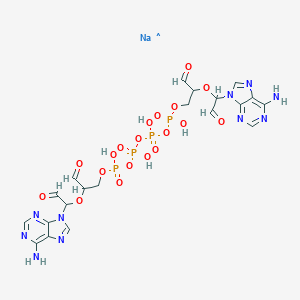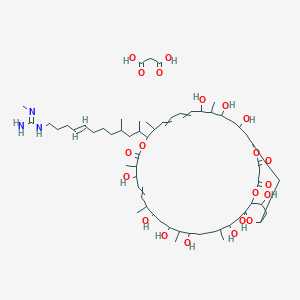
Amycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amycin A is a naturally occurring compound that belongs to the macrolide family of antibiotics. It is derived from the fermentation of Streptomyces species and has been used in the treatment of various bacterial infections. Amycin A has gained significant attention in the scientific community due to its potent antimicrobial activity and unique chemical structure.
Applications De Recherche Scientifique
Amycin A has been extensively studied for its antimicrobial activity against various bacterial strains. It has been shown to be effective against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. In addition, Amycin A has shown activity against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
Mécanisme D'action
Amycin A exerts its antimicrobial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial growth and proliferation.
Effets Biochimiques Et Physiologiques
Amycin A has been shown to have various biochemical and physiological effects on bacterial cells. It has been reported to induce the formation of abnormal ribosomes, leading to the accumulation of incomplete proteins and ultimately, cell death. In addition, Amycin A has been shown to disrupt bacterial membrane integrity and increase membrane permeability, leading to the leakage of intracellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Amycin A in lab experiments is its potent antimicrobial activity against various bacterial strains. This makes it a useful tool for studying bacterial growth and proliferation. However, one of the limitations of using Amycin A is its potential toxicity to eukaryotic cells. Therefore, it is important to use appropriate concentrations and exposure times to avoid unwanted effects.
Orientations Futures
There are several future directions for research on Amycin A. One area of interest is the development of new derivatives with improved antimicrobial activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of Amycin A on bacterial cells, including the identification of specific binding sites on the ribosome. Finally, there is potential for the use of Amycin A in combination with other antibiotics to enhance their efficacy and overcome antibiotic resistance.
Conclusion
Amycin A is a naturally occurring compound with potent antimicrobial activity against various bacterial strains. It is synthesized through the fermentation of Streptomyces species and has been extensively studied for its mechanism of action and biochemical effects on bacterial cells. While it has limitations for lab experiments, it remains a valuable tool for studying bacterial growth and proliferation. Future research on Amycin A holds promise for the development of new antibiotics and the enhancement of current treatments.
Méthodes De Synthèse
Amycin A is synthesized through the fermentation of Streptomyces species. The process involves the cultivation of the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. The yield and purity of Amycin A depend on various factors, including the type of Streptomyces species used, fermentation conditions, and purification techniques.
Propriétés
Numéro CAS |
116296-63-0 |
|---|---|
Nom du produit |
Amycin A |
Formule moléculaire |
C62H105N3O21 |
Poids moléculaire |
1228.5 g/mol |
Nom IUPAC |
1-[(E)-11-(3,5,9,11,13,17,27,29,31,40-decahydroxy-6,10,14,18,22,28-hexamethyl-19,35,37-trioxo-2,20,34,38-tetraoxatricyclo[31.8.1.03,39]dotetraconta-15,23,25-trien-21-yl)-9-methyldodec-4-enyl]-2-methylguanidine;propanedioic acid |
InChI |
InChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?; |
Clé InChI |
BCCVNXUXNINSSO-UMZWVIILSA-N |
SMILES isomérique |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
SMILES canonique |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
Synonymes |
amycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



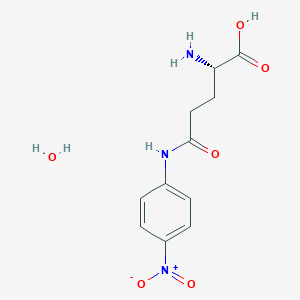
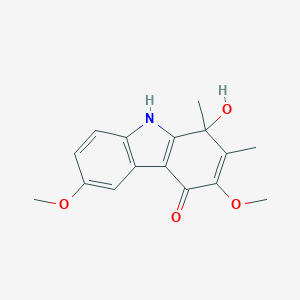
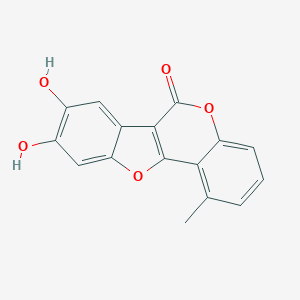
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
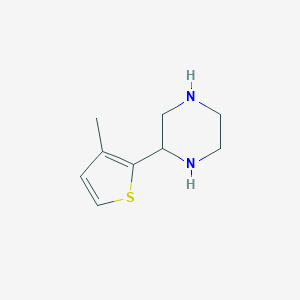
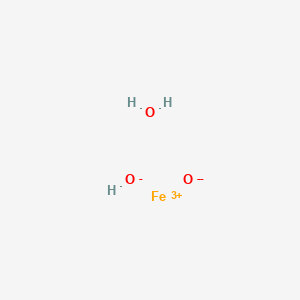
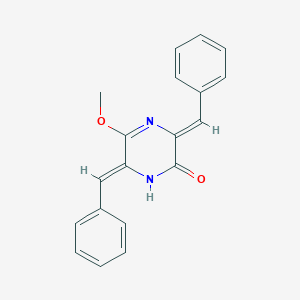
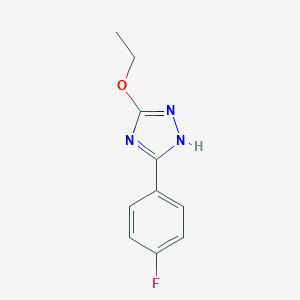
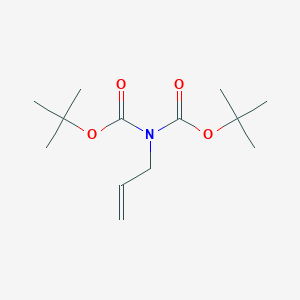
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
